ethyl 4-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate
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Overview
Description
Ethyl 4-({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate is a synthetic organic compound that belongs to the class of benzoate esters It is characterized by the presence of a pyrazole ring, a benzoate ester group, and a thioamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate typically involves a multi-step process:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Introduction of the Benzoate Ester Group: The benzoate ester group is introduced by reacting the pyrazole derivative with ethyl 4-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Formation of the Thioamide Linkage:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Large-scale Pyrazole Synthesis: Utilizing batch or continuous flow reactors to produce the pyrazole intermediate.
Efficient Coupling Reactions: Employing high-efficiency coupling agents and catalysts to facilitate the formation of the benzoate ester group.
Thioamide Formation: Using robust reaction conditions to ensure complete conversion to the desired thioamide product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the pyrazole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 4-({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate has diverse applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Materials Science: Used in the development of novel materials with unique electronic and optical properties.
Biological Studies: Employed as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: Utilized in the synthesis of advanced polymers and coatings with enhanced durability and performance.
Mechanism of Action
The mechanism of action of ethyl 4-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of target enzymes, inhibiting their activity and disrupting metabolic pathways.
Signal Transduction: Modulates signal transduction pathways by interacting with key proteins and receptors, leading to altered cellular responses.
Gene Expression: Influences gene expression by binding to transcription factors and regulatory proteins, affecting the transcription of specific genes.
Comparison with Similar Compounds
Ethyl 4-({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate can be compared with other similar compounds:
Ethyl 4-({[(4-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate: Lacks the chloro substituent, resulting in different reactivity and biological activity.
Ethyl 4-({[(4-chloro-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate: Lacks the dimethyl groups, affecting its steric properties and interaction with molecular targets.
Ethyl 4-({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]carbamoyl}amino)benzoate: Lacks the thioamide linkage, leading to different chemical reactivity and biological effects.
Ethyl 4-({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17ClN4O3S |
---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
ethyl 4-[(4-chloro-2,5-dimethylpyrazole-3-carbonyl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C16H17ClN4O3S/c1-4-24-15(23)10-5-7-11(8-6-10)18-16(25)19-14(22)13-12(17)9(2)20-21(13)3/h5-8H,4H2,1-3H3,(H2,18,19,22,25) |
InChI Key |
ZSSCCBXOZUYQRJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C(=NN2C)C)Cl |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C(=NN2C)C)Cl |
Origin of Product |
United States |
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